

structural comparison of different hydrated forms of bismuth oxalate

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Compound of Interest

Compound Name: *Bismuth oxalate*

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A Comparative Structural Analysis of Hydrated Bismuth Oxalates

For researchers, scientists, and professionals in drug development, understanding the structural nuances of active pharmaceutical ingredients and their precursors is paramount. Bismuth compounds, for instance, have long been used in medicinal applications. The oxalate forms of bismuth, particularly their various hydrated states, serve as crucial intermediates in the synthesis of bismuth-based materials. This guide provides a detailed structural comparison of different hydrated forms of **bismuth oxalate**, supported by experimental data, to aid in the selection and handling of these compounds for research and development.

This publication delves into the structural and thermal properties of several hydrated **bismuth oxalate** species, including **bismuth oxalate** heptahydrate ($\text{Bi}_2(\text{C}_2\text{O}_4)_3 \cdot 7\text{H}_2\text{O}$), **bismuth oxalate** hexahydrate ($\text{Bi}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}$), ammonium **bismuth oxalate** hydrate ($\text{Bi}(\text{NH}_4)(\text{C}_2\text{O}_4)_2 \cdot x\text{H}_2\text{O}$), and basic **bismuth oxalate** ($\text{BiOH}(\text{C}_2\text{O}_4)$). A thorough comparison of their crystallographic data, thermal decomposition behavior, and synthesis protocols is presented to provide a comprehensive understanding of these materials.

Crystallographic Data at a Glance

The arrangement of atoms in the crystal lattice is a defining characteristic of a solid material, influencing its physical and chemical properties. The following table summarizes the crystallographic data for various hydrated forms of **bismuth oxalate**.

Compound	Formula	Crystal System	Space Group	Lattice Parameters
Bismuth Oxalate Hexahydrate	$\text{Bi}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}$	Monoclinic	$P2_1/n$	$a = 9.761(1) \text{ \AA}$, $b = 8.193(1) \text{ \AA}$, $c = 10.214(1) \text{ \AA}$, $\beta = 99.66(1)^\circ$ [1]
Ammonium Bismuth Oxalate Hydrate	$\text{Bi}(\text{NH}_4)(\text{C}_2\text{O}_4)_2 \cdot 3.71(6)\text{H}_2\text{O}$	Tetragonal	$I4_1/amd$	$a = 11.6896(2) \text{ \AA}$, $c = 9.2357(3) \text{ \AA}$ [2] [3] [4] [5]
Basic Bismuth Oxalate	$\text{Bi}(\text{C}_2\text{O}_4)\text{OH}$	Orthorhombic	$Pnma$	$a = 6.0853(2) \text{ \AA}$, $b = 11.4479(3) \text{ \AA}$, $c = 5.9722(2) \text{ \AA}$ [2] [6]
Bismuth Oxalate Heptahydrate	$\text{Bi}_2(\text{C}_2\text{O}_4)_3 \cdot 7\text{H}_2\text{O}$	Hexagonal	-	$a = 9.9348 \text{ \AA}$, $c = 14.6386 \text{ \AA}$ [7]

Thermal Decomposition Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are pivotal in understanding the thermal stability and dehydration processes of hydrated compounds. The distinct dehydration steps and decomposition temperatures of the different **bismuth oxalate** hydrates are outlined below.

Compound	Dehydration Steps & Temperature	Decomposition Temperature	Final Product (in Air)
$\text{Bi}_2(\text{C}_2\text{O}_4)_3 \cdot 7\text{H}_2\text{O}$	Two steps: $\sim 38^\circ\text{C}$ (loss of 4 H_2O) and $86\text{--}105^\circ\text{C}$ (loss of 3 H_2O)[8]	$\sim 270^\circ\text{C}$ [8]	$\beta\text{-Bi}_2\text{O}_3$ [8]
$\text{Bi}(\text{NH}_4)(\text{C}_2\text{O}_4)_2 \cdot 3.71(6)\text{H}_2\text{O}$	Water is easily released upon heating, reversible up to 100°C [2][3][4]	-	Bi_2O_3 [5]
$\text{BiOH}(\text{C}_2\text{O}_4)$	No dehydration stage.	$260\text{--}310^\circ\text{C}$ [9]	$\beta\text{-Bi}_2\text{O}_3$ [9]

Experimental Protocols

Reproducibility in scientific research hinges on detailed experimental methodologies. The following sections provide an overview of the synthesis and characterization protocols for the discussed **bismuth oxalate** hydrates, as extracted from the cited literature.

Synthesis Protocols

- **Bismuth Oxalate** Heptahydrate ($\text{Bi}_2(\text{C}_2\text{O}_4)_3 \cdot 7\text{H}_2\text{O}$): This compound can be precipitated from a mixture of bismuth nitrate and oxalic acid solutions under controlled pH. For instance, increasing the molar ratio of oxalate to bismuth to 1.5 at room temperature leads to the formation of the heptahydrate[7].
- **Bismuth Oxalate** Hexahydrate ($\text{Bi}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}$): A monophasic product of the hexahydrate can be obtained by reacting an excess of oxalic acid (0.3 M) with a bismuth nitrate solution (0.2 M) and heating the mixture above 75°C for one hour, while maintaining a pH of less than 1.0[1][7].
- **Ammonium Bismuth Oxalate** Hydrate ($\text{Bi}(\text{NH}_4)(\text{C}_2\text{O}_4)_2 \cdot x\text{H}_2\text{O}$): This compound is synthesized by the dropwise mixing of a 0.02 M Bi^{3+} solution and a 0.3 M $(\text{NH}_4)_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$ solution at a constant temperature of 25°C with continuous stirring[5].

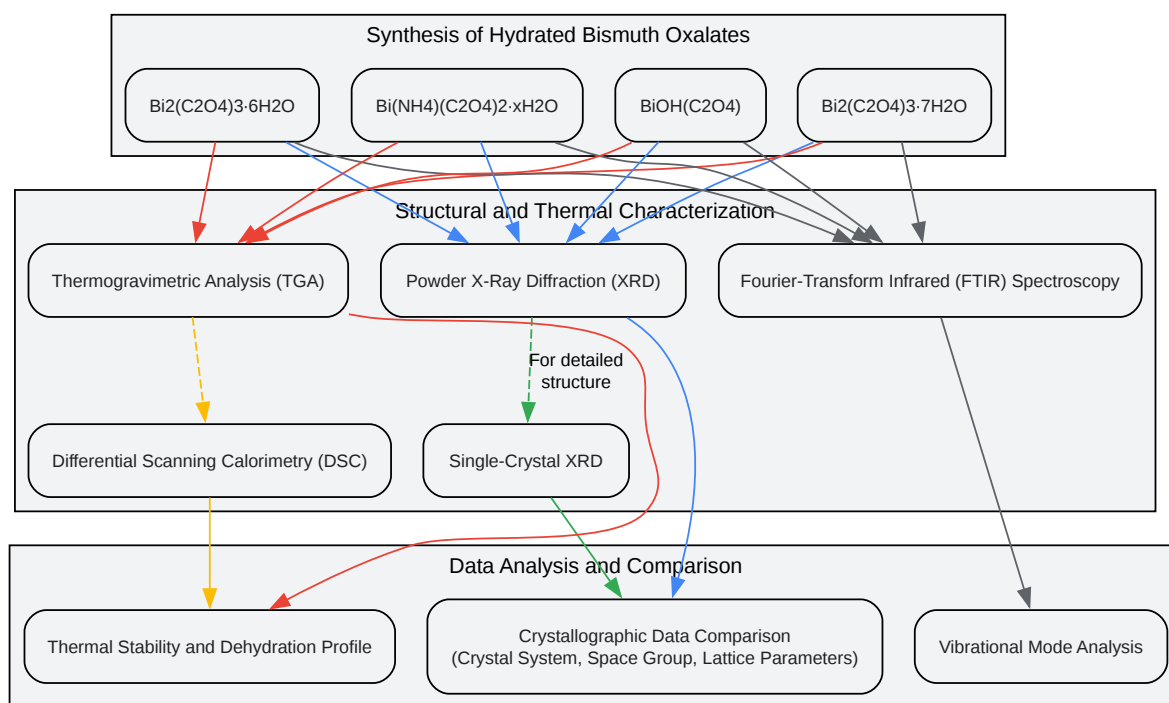
- Basic **Bismuth Oxalate** ($\text{BiOH}(\text{C}_2\text{O}_4)$): This basic oxalate is precipitated from nitric acid solutions over a wide range of temperatures when the molar ratio of oxalate to bismuth is 1[7].

Characterization Methodologies

- X-Ray Diffraction (XRD): Powder XRD patterns are typically recorded using a diffractometer with $\text{Cu K}\alpha$ radiation. For detailed structural determination, single-crystal X-ray diffraction is employed. Data collection is often performed at room temperature[1].
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Thermal analyses are generally carried out under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate, for example, $10\text{ }^\circ\text{C}/\text{min}$ [10].
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra are recorded to identify the characteristic vibrational bands of the oxalate and water molecules. The spectra are typically collected in the mid-IR range (e.g., $4000\text{--}400\text{ cm}^{-1}$) using the KBr pellet technique[1].

Experimental Workflow

The logical flow of experiments for a comprehensive structural comparison of different hydrated forms of **bismuth oxalate** is depicted in the following diagram.



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Caption: Experimental workflow for the structural comparison of hydrated **bismuth oxalates**.

Conclusion

The presented data highlights the existence of several distinct hydrated forms of **bismuth oxalate**, each with unique structural and thermal characteristics. The number of water molecules and the presence of other cations like ammonium significantly influence the crystal structure and dehydration behavior. This guide serves as a valuable resource for researchers by consolidating key experimental data and methodologies, facilitating a deeper understanding and informed application of these important bismuth compounds.

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